3-Ethoxyoxolane-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

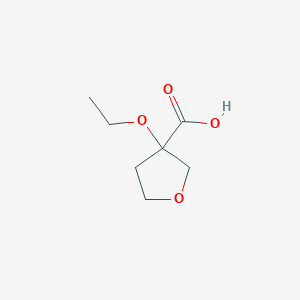

3-Ethoxyoxolane-3-carboxylic acid is an organic compound with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol . It is also known by its IUPAC name, 3-ethoxytetrahydrofuran-3-carboxylic acid . This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom, and an ethoxy group attached to the third carbon of the ring.

Vorbereitungsmethoden

The synthesis of 3-ethoxyoxolane-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of ethyl 3-hydroxytetrahydrofuran-3-carboxylate with an appropriate reagent to introduce the ethoxy group . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The reaction is carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

3-Ethoxyoxolane-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as p-toluenesulfonic acid, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Ethoxyoxolane-3-carboxylic acid serves as a crucial intermediate in the synthesis of bioactive compounds. Its derivatives have shown potential in:

- Antimicrobial Agents : Compounds derived from this acid have been explored for their fungicidal and herbicidal activities, making them candidates for agricultural applications .

- Pharmaceuticals : The structural features of oxetanes are beneficial in drug design due to their ability to enhance metabolic stability and bioavailability.

Materials Science

The unique properties of this compound also find applications in materials science:

- Polymer Synthesis : The acid can be utilized in the preparation of polymers through cationic polymerization processes. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability .

- UV-Curable Coatings : Research indicates that oxetanes like this compound are used in UV-curable formulations due to their lower viscosity and toxicity compared to traditional epoxides. This application is particularly relevant in industries focused on sustainable materials .

Case Studies

Several studies illustrate the practical applications of this compound:

Wirkmechanismus

The mechanism of action of 3-ethoxyoxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites . These interactions can modulate the activity of enzymes and influence biochemical pathways, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

3-Ethoxyoxolane-3-carboxylic acid can be compared with other similar compounds, such as:

3-Hydroxytetrahydrofuran-3-carboxylic acid: This compound lacks the ethoxy group and has different reactivity and applications.

3-Methoxytetrahydrofuran-3-carboxylic acid: Similar to this compound but with a methoxy group instead of an ethoxy group, leading to variations in chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for various applications in research and industry .

Biologische Aktivität

3-Ethoxyoxolane-3-carboxylic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its antibacterial, antioxidant, and cytotoxic properties based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C9H14O4

- Molecular Weight : 174.21 g/mol

- IUPAC Name : 3-Ethoxy-5-oxocyclohexane-1-carboxylic acid

This compound features a carboxylic acid group, which is often associated with various biological activities, including antimicrobial and antioxidant properties.

Comparative Antibacterial Effects

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | Not yet established |

| Coumarin derivatives | Escherichia coli, Salmonella | MIC ranging from 25 to 100 µg/mL |

| Cinnamic acid derivatives | Various Gram-positive and Gram-negative bacteria | MIC ranging from 50 to 200 µg/mL |

The antibacterial activity of related compounds suggests that this compound may possess similar properties, warranting further investigation.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of carboxylic acids. Compounds with a carboxyl group have been shown to scavenge free radicals effectively.

Antioxidant Assays

Studies utilizing the ABTS assay have demonstrated that various carboxylic acids can significantly reduce oxidative stress. Although specific data for this compound is not available, its structural analogs indicate potential antioxidant capabilities.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 10 |

| Caffeic Acid | 20 |

| This compound | Not yet established |

Cytotoxic Activity

Cytotoxicity studies are crucial for evaluating the safety profile of any bioactive compound. Research on related compounds suggests that carboxylic acids can exhibit varying degrees of cytotoxicity against cancer cell lines.

Cytotoxicity Profiles

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Coumarin derivatives | HeLa (cervical cancer) | 15 |

| Cinnamic acid derivatives | MCF-7 (breast cancer) | 25 |

| This compound | Not yet established |

While specific cytotoxicity data for this compound is lacking, the trends observed in related compounds suggest a need for further exploration.

Case Studies and Research Findings

- Antimicrobial Activity : A study examining the antimicrobial effects of various carboxylic acids showed that compounds with hydroxyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. This finding supports the hypothesis that structural modifications in compounds like this compound could lead to significant antibacterial effects .

- Antioxidant Properties : Research has demonstrated that carboxylic acids can effectively mitigate oxidative stress in biological systems. The presence of hydroxyl groups in similar compounds has been linked to increased antioxidant capacity .

Eigenschaften

IUPAC Name |

3-ethoxyoxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-11-7(6(8)9)3-4-10-5-7/h2-5H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVVXCMOGWWXJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCOC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.